Functional Group Distinction: Allyl vs. Methyl at C-4 in Piperidine Scaffold
4-Allylpiperidin-4-amine possesses an allyl substituent directly attached to the C-4 carbon, whereas 4-aminopiperidine (CAS 13035-19-3) lacks any C-4 substituent and 4-methylpiperidine (CAS 626-58-4) carries a saturated methyl group. While no direct potency comparison is available, the allyl group offers distinct synthetic utility as a masked handle for subsequent functionalization (e.g., cross-coupling, thiol-ene click chemistry) not present in the methyl or unsubstituted analogs . In a broader class context, 4-arylpiperidines with unsaturated side chains demonstrated enhanced neuroprotective activity in an MCAO stroke model (1.7-fold improvement over flunarizine) [1], suggesting that C-4 substituents with π-character may confer favorable pharmacological properties.
| Evidence Dimension | Presence of allyl functional group at C-4 position |
|---|---|
| Target Compound Data | Allyl group (-CH2-CH=CH2) at C-4 |
| Comparator Or Baseline | 4-Aminopiperidine: No C-4 substituent; 4-Methylpiperidine: Methyl group at C-4 |
| Quantified Difference | Structural difference: Allyl group adds 2 sp2 carbons and one π-bond vs. methyl |
| Conditions | Structural analysis; no direct comparative bioactivity data available |
Why This Matters
The allyl group enables orthogonal synthetic transformations (Heck, metathesis, thiol-ene) that are inaccessible with methyl or unsubstituted analogs, expanding the downstream chemical space accessible from this building block.
- [1] Hirokazu Annoura, et al. Bioorganic & Medicinal Chemistry, 2002, 10(2): 371-383. View Source
